1-(4-isopropylphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid
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Overview
Description
1-(4-Isopropylphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a pyrrole ring substituted with a carboxylic acid group and an isopropyl group on the phenyl ring
Preparation Methods
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors with continuous monitoring of reaction parameters. Advanced purification techniques, such as column chromatography and recrystallization, are employed to achieve high purity levels suitable for commercial use.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Isopropylphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as amides and esters.
Reduction: The pyrrole ring can be reduced to form pyrrolidine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) and iron(III) chloride (FeCl₃).
Major Products Formed:
Oxidation: Amides, esters, and carboxylic acids.
Reduction: Pyrrolidine derivatives.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
1-(4-Isopropylphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(4-isopropylphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid exerts its effects involves interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological macromolecules, while the pyrrole ring can participate in π-π stacking interactions. These interactions can modulate biological processes and lead to therapeutic effects.
Comparison with Similar Compounds
1-(4-Isopropylphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid is unique due to its specific structural features. Similar compounds include:
1-(4-Methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid: Similar structure but lacks the isopropyl group.
1-(4-Isopropylphenyl)-2,4-dimethyl-1H-pyrrole-3-carboxylic acid: Different position of the methyl group on the pyrrole ring.
1-(4-Isopropylphenyl)-2,5-dimethyl-1H-pyrrole-2-carboxylic acid: Different position of the carboxylic acid group on the pyrrole ring.
These compounds differ in their chemical and biological properties, highlighting the importance of structural variations in determining their applications and effects.
Properties
IUPAC Name |
2,5-dimethyl-1-(4-propan-2-ylphenyl)pyrrole-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-10(2)13-5-7-14(8-6-13)17-11(3)9-15(12(17)4)16(18)19/h5-10H,1-4H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBDRSEIACOQQCX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)C(C)C)C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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